molecular formula C10H10F2O2 B13611195 (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13611195
M. Wt: 200.18 g/mol
InChI Key: IQMUSXBHYFARHR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-ol ( 1270293-84-9) is a chiral indanol derivative with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound serves as a valuable, stereochemically pure building block in medicinal chemistry and pharmaceutical research. Its structure features a core indan scaffold with a metabolically stable difluoromethoxy substituent, making it a key intermediate in the synthesis of more complex, biologically active molecules . This (S)-configured chiral alcohol is related to amine derivatives investigated as potential intermediates for novel therapeutics, highlighting its role in drug discovery pipelines . The specific stereochemistry is critical for achieving selective interactions with biological targets. As a high-purity synthetic intermediate, this compound is intended for research applications as a synthetic precursor or a structural motif in the design of enzyme inhibitors or receptor modulators . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H10F2O2/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7/h1,3,5,9-10,13H,2,4H2/t9-/m0/s1

InChI Key

IQMUSXBHYFARHR-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=C(C=C2)OC(F)F

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol typically involves:

  • Construction of the indan core with appropriate substitution.
  • Introduction of the difluoromethoxy group at the 6-position.
  • Stereoselective reduction or functionalization to install the (1S)-hydroxy substituent.

A key approach involves reductive amination reactions and selective functional group transformations on suitably substituted indanone intermediates, as described in patent EP 4 375 286 A1, which details reductive amination methods for related oxaspiro and indan derivatives.

Specific Synthetic Routes

Reductive Amination of Indanone Derivatives
  • The compound can be synthesized by reductive amination of 6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one precursors.
  • Reductive amination involves reacting the ketone intermediate with an amine or suitable nucleophile under reducing conditions to yield the chiral hydroxy indan.
  • Two methods are described in the patent literature:
    • Method I: Reductive amination of a compound of formula (I-A) with a compound of formula (I-B) or their pharmaceutically acceptable salts.
    • Method II: Similar reductive amination with alternative precursors (II-A-1 with II-B-1 or II-A-2 with II-B-2).
  • These methods yield the desired stereoisomeric hydroxy indan derivatives with control over stereochemistry.
Installation of Difluoromethoxy Group
  • The difluoromethoxy group can be introduced via nucleophilic substitution or copper-catalyzed coupling reactions.
  • For example, copper(I) iodide catalysis with cesium carbonate and N,N'-dimethylethylenediamine in 1,4-dioxane under inert atmosphere at elevated temperatures (~85-100 °C) facilitates coupling of bromo-substituted indanones with difluoromethoxy-containing nucleophiles.
  • Such conditions have been successfully applied in related indanone derivatives, for example, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one coupling reactions to yield functionalized indanols.
Reduction and Purification
  • After coupling and functionalization, the ketone group on the indanone is stereoselectively reduced to the (1S)-hydroxy group.
  • Common reducing agents include triethylsilane in trifluoroacetic acid at room temperature, providing mild conditions for selective reduction.
  • Purification is typically achieved by silica gel chromatography or preparative HPLC to isolate the pure stereoisomer.

Reaction Conditions and Yields

Step Reagents/Conditions Yield/Notes
Reductive amination Ketone precursor + amine salt, reducing agent (e.g., NaBH3CN), solvent (e.g., MeOH), room temp to reflux High stereoselectivity; yields vary with substrate and conditions
Difluoromethoxy introduction CuI, Cs2CO3, N,N'-dimethylethylenediamine, 1,4-dioxane, 85-100 °C, inert atmosphere Efficient coupling; yields reported up to 70-80% in related indanone systems
Ketone reduction Triethylsilane, trifluoroacetic acid, 20 °C, overnight Mild reduction; good selectivity for (1S)-hydroxy; yields typically above 60%
Purification Silica gel chromatography or preparative HPLC Isolation of pure stereoisomer; essential for biological activity studies

Research Discoveries and Notes

  • The stereochemistry at the 1-position is crucial for the biological activity of the compound; thus, methods emphasize stereoselective reductive amination and reduction steps.
  • Copper-catalyzed coupling reactions have been optimized for the introduction of fluorinated substituents such as difluoromethoxy groups, which impart desirable pharmacokinetic properties to the molecule.
  • The use of mild reducing agents like triethylsilane in acidic media provides a gentle method to reduce ketones without affecting sensitive substituents like difluoromethoxy groups.
  • Patent literature indicates that the synthetic methods are adaptable to various substituted indanone derivatives, allowing for the preparation of analogs and stereoisomers.
  • The purification techniques employed ensure the removal of side products and unreacted starting materials, critical for pharmaceutical-grade compound preparation.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons.

Scientific Research Applications

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs, their substituents, molecular formulas, and weights:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight CAS Number Key Reference
(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-ol -OCHF₂ C₁₀H₁₀F₂O₂ 200.19 1270293-84-9
(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol -F C₉H₉FO 152.17 CID 28293917
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol -OCH₃ C₁₀H₁₂O₂ 164.20 200425-75-8
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol -Br C₉H₉BrO 213.08 1096537-29-9
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol -CF₃ C₁₀H₉F₃O 202.18 869725-46-2

Substituent Effects:

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCHF₂) is moderately electron-withdrawing due to fluorine’s electronegativity, which may reduce electron density on the aromatic ring compared to methoxy (-OCH₃) . Bromo (-Br) introduces steric bulk and polarizability, impacting binding interactions in biological systems .
  • The fluoro substituent offers a balance of moderate lipophilicity and polarity .

Anti-Inflammatory and Analgesic Potential:

  • Chloro-substituted analogs (e.g., 6-chloro-2,3-dihydro-1H-inden-1-yl derivatives) have demonstrated anti-inflammatory activity but with gastrointestinal toxicity, highlighting the sensitivity of biological effects to substituent choice .
  • The stereochemistry (1S configuration) and substituent bulk are critical for selectivity .

Metabolic Stability:

  • Fluorinated groups like -OCHF₂ and -CF₃ may enhance metabolic stability by resisting oxidative degradation, a common issue with methoxy or hydroxyl groups .

Biological Activity

The compound (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a unique organic molecule notable for its specific stereochemistry and functional groups. The difluoromethoxy group contributes to its polarity and potential for various biological interactions, making it a candidate for pharmacological applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.

The structural features of this compound include:

  • Indene structure : Provides stability and reactivity.
  • Difluoromethoxy group : Enhances lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, particularly anti-inflammatory and anticancer properties. The presence of the difluoromethoxy group may enhance interactions with biological targets, leading to specific therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-MethoxyindoleIndole structure with methoxy groupAnticancer properties
5-FluoroindoleIndole structure with fluorineNeuroactive effects
7-HydroxyindoleHydroxylated indole derivativeAntioxidant properties
This compoundDifluoromethoxy group enhancing lipophilicityPotential anti-inflammatory and anticancer effects

Anti-inflammatory Activity

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines. The difluoromethoxy group may enhance the binding affinity to inflammatory mediators, leading to reduced inflammation in various models.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with related structures have demonstrated inhibition of key cancer pathways, such as the MAPK/ERK signaling pathway.

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells, suggesting potential use as an anticancer agent.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This supports its potential role in treating inflammatory diseases.

Research Findings

Recent computational studies have employed Quantitative Structure–Activity Relationship (QSAR) models to predict the biological activity of this compound. These models suggest that modifications to the difluoromethoxy group can significantly alter its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol, considering stereoselectivity and functional group compatibility?

  • Methodology : Synthesis often involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the difluoromethoxy group. Stereoselectivity at the C1 position can be achieved using chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution . Post-functionalization (e.g., hydroxylation) requires protecting groups (e.g., silyl ethers) to prevent side reactions. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) ensures product integrity .

Q. How can the stereochemical integrity of the (1S) configuration be preserved during synthesis and purification?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh/Ir catalysts to enforce stereochemistry . Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Avoid harsh acidic/basic conditions during purification to prevent racemization .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and diastereotopic protons in the dihydroindenol ring. 19^{19}F NMR quantifies difluoromethoxy incorporation .
  • MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

  • Methodology : The difluoromethoxy group is electron-withdrawing, which polarizes adjacent C-O bonds, enhancing susceptibility to nucleophilic attack. Compare reaction rates with methoxy/trifluoromethoxy analogs using kinetic studies (UV-Vis or 19^{19}F NMR monitoring). Computational DFT analysis (e.g., Gaussian) quantifies charge distribution .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or defluorination) during derivatization?

  • Methodology :

  • Temperature Control : Low-temperature conditions (-78°C) suppress defluorination during lithiation.
  • Radical Scavengers : Add TEMPO or BHT to inhibit radical-mediated degradation.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing difluoromethoxy with methoxy, bromo).
  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization or SPR.
  • Docking Simulations : Use AutoDock Vina to predict binding modes to protein active sites .

Q. What in silico methods predict the pharmacokinetic properties (e.g., LogP, metabolic stability) of this compound?

  • Methodology :

  • QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA).
  • Metabolism Prediction : CYP450 metabolism sites identified via StarDrop or MetaCore.
  • MD Simulations : Assess membrane permeability using GROMACS with lipid bilayer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.